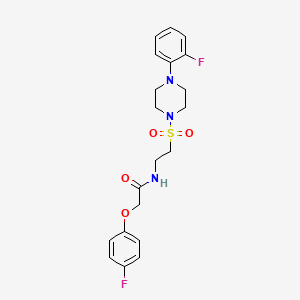

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4S/c21-16-5-7-17(8-6-16)29-15-20(26)23-9-14-30(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSLWMBSAUMKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy group.

Synthesis of the piperazine derivative: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the fluorophenyl intermediate.

Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent, which reacts with the piperazine derivative to form the sulfonylated intermediate.

Final coupling: The final step involves coupling the sulfonylated intermediate with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenated compounds or organometallic reagents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, particularly in modulating neurotransmitter systems and exhibiting antimicrobial properties. Below are key findings from various studies.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial effects against various pathogens. For example:

- Minimum Inhibitory Concentrations (MICs) for related compounds were found to be as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Antitumor Activity

The structural characteristics of the compound suggest potential antitumor properties:

- Research on similar compounds has shown that modifications in the piperazine and fluorophenyl groups can enhance cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have exhibited significant growth inhibition in HT29 colon cancer cells.

Antimicrobial Evaluation

A study focused on the antimicrobial efficacy of structurally similar compounds indicated that specific modifications could significantly improve antibacterial activity. The presence of sulfonamide groups was particularly noted for enhancing biofilm disruption.

Cytotoxicity Assays

In vitro assays conducted on Jurkat T cells and HT29 cells showed that the presence of electron-donating groups increased cytotoxicity. This finding suggests that the fluorophenyl and piperazine components of the compound may similarly enhance antitumor properties.

Data Tables

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution: The target compound’s 4-fluorophenoxy and 2-fluorophenyl groups likely improve receptor binding through dipole interactions and metabolic stability, as seen in adenosine A2A receptor ligands .

- Sulfonylpiperazine vs.

- Acetamide Branching : Linear chains (as in the target) may favor solubility, while bulky groups (e.g., cyclohexyl in ) enhance steric hindrance, affecting binding pocket access.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex molecule that belongs to the class of piperazine derivatives. These compounds are notable for their diverse biological activities, making them subjects of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperazine ring, a fluorophenyl group, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets.

1. Ryanodine Receptor Activation:

Similar compounds have been shown to act as activators of the ryanodine receptor (RyR), influencing calcium-dependent signaling pathways. This interaction can lead to alterations in intracellular calcium levels, affecting various cellular functions and potentially contributing to therapeutic effects in conditions like cardiac dysfunction and muscle disorders.

2. Serotonin Reuptake Inhibition:

Research indicates that piperazine derivatives can function as serotonin-selective reuptake inhibitors (SSRIs). The presence of the fluorophenoxy group enhances the potency of these compounds in inhibiting serotonin reuptake, which is crucial for treating mood disorders .

Biological Activity

The biological activities associated with 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide include:

Case Studies and Experimental Data

-

Calcium Channel Modulation:

A study on related piperazine compounds demonstrated their ability to block T-type calcium channels, which play a role in pain modulation. One derivative showed an IC50 value around 4 µM against Cav3.2 channels, indicating significant potential for pain relief applications . -

In Vivo Efficacy:

In vivo studies have highlighted the efficacy of similar compounds in inflammatory pain models. The modulation of calcium channels via these derivatives resulted in significant analgesic effects, suggesting that 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide may exhibit similar therapeutic benefits .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution for phenoxyacetamide formation and sulfonylation of the piperazine moiety. For example:

Phenoxyacetamide Core : React 4-fluorophenol with chloroacetyl chloride under basic conditions to form 2-(4-fluorophenoxy)acetyl chloride.

Piperazine Sulfonation : Treat 4-(2-fluorophenyl)piperazine with ethyl sulfonyl chloride to introduce the sulfonyl group.

Coupling Reaction : Combine intermediates via amide bond formation using coupling agents like EDC/HOBt.

Purity Validation :

- Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to confirm ≥95% purity.

- Characterize intermediates via -NMR (e.g., δ 7.2–6.8 ppm for fluorophenyl protons) and FT-IR (amide C=O stretch at ~1650 cm) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths (e.g., C–F: 1.34–1.38 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peak (e.g., [M+H] at m/z 479.2) .

- NMR : Analyze -NMR for fluorinated groups (e.g., -CF at δ -115 ppm) and -NMR for carbonyl signals (~170 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?

- Methodological Answer :

- Target-Specific Assays : Conduct parallel assays (e.g., kinase inhibition vs. GPCR binding) under standardized conditions. For example:

- Kinase Inhibition : Use a luminescent ADP-Glo™ assay to measure IC values.

- GPCR Binding : Perform competitive radioligand displacement assays (e.g., -spiperone for dopamine receptors).

- Data Normalization : Compare results using relative activity ratios and statistical tools (ANOVA, p < 0.05) to identify dominant mechanisms .

Q. What is the rationale for incorporating dual fluorophenyl groups in the piperazine-sulfonyl moiety, and how does this affect pharmacokinetics?

- Methodological Answer :

- Structural Rationale : Fluorine enhances electronegativity, improving binding affinity to hydrophobic pockets (e.g., in enzymes or receptors). The 2-fluorophenyl group on piperazine increases steric hindrance, potentially reducing off-target interactions.

- PK Studies :

- LogP Measurement : Use shake-flask method to determine lipophilicity (expected LogP ~2.8).

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) and CYP450 inhibition assays .

Q. How can molecular docking and dynamics simulations guide the optimization of this compound for selective activity?

- Methodological Answer :

- Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., PDB ID 4U5 for a kinase) and optimize hydrogen bonding networks.

Ligand Parameterization : Assign partial charges using AM1-BCC.

Pose Scoring : Rank binding poses using Glide XP scoring.

- MD Simulations : Run 100-ns simulations in Desmond to evaluate stability of key interactions (e.g., sulfonyl-O···Lys123 hydrogen bonds) .

Notes

- Contradiction Analysis : Discrepancies in activity may arise from assay conditions (e.g., pH, co-solvents) or conformational flexibility of the piperazine ring .

- Advanced Purification : For scale-up, employ flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.